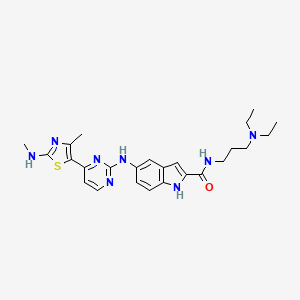
Nur77 antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nur77 antagonist 1 is a selective antagonist of the nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. Nur77 is a transcription factor involved in various cellular processes, including cell proliferation, apoptosis, and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nur77 antagonist 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of intermediates during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and quality. This often requires optimization of reaction conditions, purification processes, and stringent quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions
Nur77 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学的研究の応用
Nur77 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Nur77 in various chemical reactions and pathways.
Biology: Investigated for its effects on cell proliferation, apoptosis, and metabolism in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly triple-negative breast cancer, due to its ability to induce cancer cell apoptosis
作用機序
Nur77 antagonist 1 exerts its effects by selectively binding to the ligand-binding domain of Nur77, thereby inhibiting its activity. This inhibition disrupts the transcriptional regulation of target genes involved in cell proliferation and apoptosis. The molecular targets and pathways involved include the modulation of NF-κB signaling and the regulation of metabolic pathways .
類似化合物との比較
Nur77 antagonist 1 is unique in its high selectivity and potency as a Nur77 antagonist. Similar compounds include:
Cytosporone B: Another Nur77 antagonist with potential anticancer properties.
Cisplatin: A well-known chemotherapeutic agent that also interacts with Nur77.
TMPA: A compound that targets Nur77 and has shown promise in cancer treatment .
特性
分子式 |
C25H32N8OS |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
N-[3-(diethylamino)propyl]-5-[[4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H32N8OS/c1-5-33(6-2)13-7-11-27-23(34)21-15-17-14-18(8-9-19(17)31-21)30-24-28-12-10-20(32-24)22-16(3)29-25(26-4)35-22/h8-10,12,14-15,31H,5-7,11,13H2,1-4H3,(H,26,29)(H,27,34)(H,28,30,32) |
InChIキー |
HBLFYECMSPRSTI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)NC3=NC=CC(=N3)C4=C(N=C(S4)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


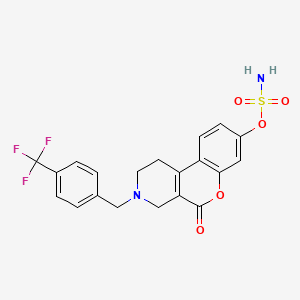
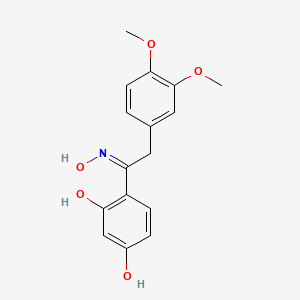
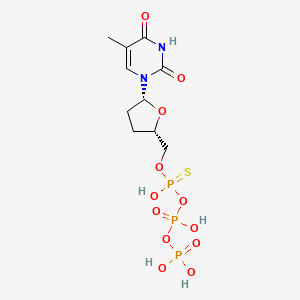
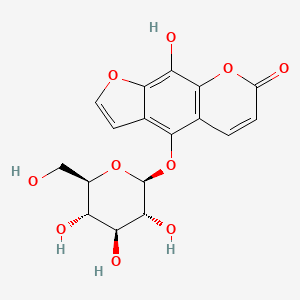
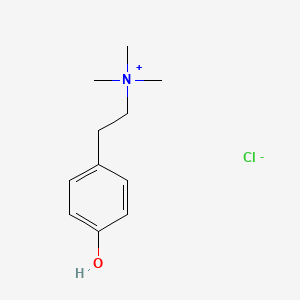
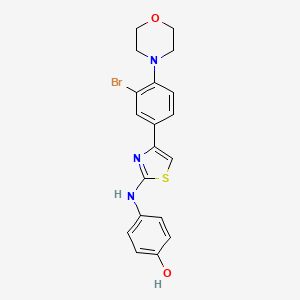

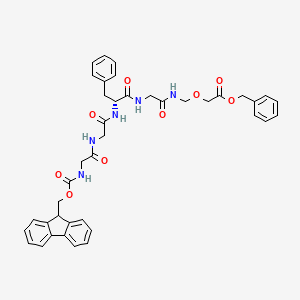
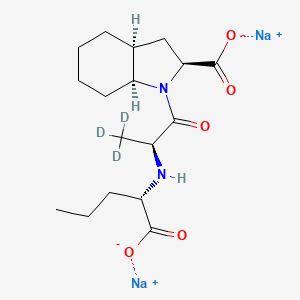
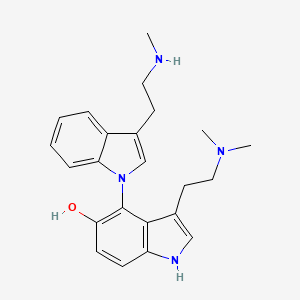
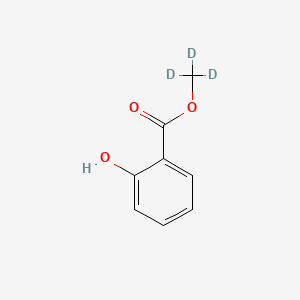
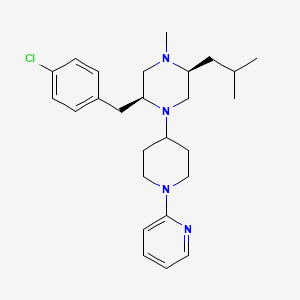
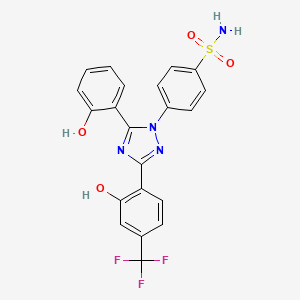
![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)
